2-Cyclopropoxy-3-formylbenzoic acid
Description
2-Cyclopropoxy-3-formylbenzoic acid is a benzoic acid derivative characterized by a cyclopropoxy substituent at the 2-position and a formyl group at the 3-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features. The cyclopropoxy group imparts steric constraints and electronic effects, while the formyl group offers reactivity for further functionalization, such as condensation reactions or as a precursor for heterocyclic systems. Its synthesis typically involves cyclopropanation of a phenolic intermediate followed by formylation and carboxylation steps, though detailed protocols remain proprietary in many industrial settings .
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-formylbenzoic acid |
InChI |
InChI=1S/C11H10O4/c12-6-7-2-1-3-9(11(13)14)10(7)15-8-4-5-8/h1-3,6,8H,4-5H2,(H,13,14) |
InChI Key |
BXWUJXOYZWRMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-formylbenzoic acid typically involves the reaction of 2-formylbenzoic acid with cyclopropanol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Cyclopropoxy-3-carboxybenzoic acid.
Reduction: 2-Cyclopropoxy-3-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-3-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in multicomponent reactions to create diverse molecular libraries.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-formylbenzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in hydrogen bonding and other interactions, while the cyclopropoxy group can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-cyclopropoxy-3-formylbenzoic acid, comparisons with structurally analogous benzoic acid derivatives are critical. Below is a detailed analysis:
6-Formyl-2,3-dimethoxybenzoic Acid
This compound shares the formyl and benzoic acid moieties but differs in substituents: methoxy groups at positions 2 and 3 replace the cyclopropoxy group. Key distinctions include:
- Reactivity : The methoxy groups in 6-formyl-2,3-dimethoxybenzoic acid are electron-donating, enhancing the aromatic ring’s electron density and reducing electrophilic substitution reactivity compared to the electron-withdrawing cyclopropoxy group in the target compound.
- Safety : Safety data for 6-formyl-2,3-dimethoxybenzoic acid emphasize rigorous personal protective equipment (PPE) protocols, including NIOSH-approved eye protection and gloves, to mitigate skin/eye irritation risks . Similar precautions likely apply to this compound due to its reactive formyl group.
2-Aminobenzamide Derivatives
- Solubility : The carboxylic acid group in this compound enhances aqueous solubility compared to neutral benzamide derivatives. However, the cyclopropoxy group may reduce solubility in polar solvents due to hydrophobic effects.
Data Tables for Comparative Analysis
| Property | This compound | 6-Formyl-2,3-dimethoxybenzoic Acid | 2-Aminobenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~206.2 (estimated) | 210.18 | 136.15 |
| Substituent Effects | Electron-withdrawing cyclopropoxy | Electron-donating methoxy | Neutral amine |
| Key Reactivity | Formyl condensation, cyclopropane ring-opening | Electrophilic substitution resistant | Amide hydrolysis |
| Application Potential | Chelation, prodrugs | Intermediate in dye synthesis | Enzyme inhibition |
Research Findings and Limitations
- Synthetic Challenges: Cyclopropoxy group installation often requires specialized reagents (e.g., Simmons-Smith conditions), increasing synthesis complexity compared to methoxy or amino analogs .
- Safety Considerations : Both formyl-containing compounds necessitate stringent PPE protocols, though this compound’s strain energy may pose additional explosion risks during high-temperature reactions .
- Knowledge Gaps: Direct comparative studies on pharmacokinetics or toxicity are absent in accessible literature. Further research is needed to elucidate the compound’s metabolic pathways and industrial applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
